molecular formula C4H10O B598469 (~2~H_9_)Butan-2-ol CAS No. 1202864-22-9

(~2~H_9_)Butan-2-ol

Cat. No. B598469
M. Wt: 83.178
InChI Key: BTANRVKWQNVYAZ-CBZKUFJVSA-N
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Description

(~2~H_9_)Butan-2-ol is a secondary alcohol . It is a flammable, colorless liquid that is soluble in three parts water and completely miscible with organic solvents . It is produced on a large scale, primarily as a precursor to the industrial solvent methyl ethyl ketone .


Synthesis Analysis

(~2~H_9_)Butan-2-ol is manufactured industrially by the hydration of 1-butene or 2-butene . Sulfuric acid is used as a catalyst for this conversion .


Molecular Structure Analysis

The molecular formula of (~2~H_9_)Butan-2-ol is C4H10O . It is chiral and thus can be obtained as either of two stereoisomers designated as ®-(−)-butan-2-ol and (S)-(+)-butan-2-ol .


Chemical Reactions Analysis

The oxidation of (~2~H_9_)Butan-2-ol by a mild and selective oxidizing agent N-chloroisonicotinamide (NCIN) leads to the formation of corresponding ketones . The reaction found first order in NCIN .


Physical And Chemical Properties Analysis

(~2~H_9_)Butan-2-ol is a colorless liquid that is only slightly soluble in water but mixes well with common organic solvents . Its chemical characteristics include a boiling point of approximately 118 degrees Celsius and a melting point around -89.8 degrees Celsius .

Scientific Research Applications

Biofuel Production

Butan-2-ol, also known as butanol, has garnered significant attention in scientific research for its potential application as a renewable biofuel. Research indicates that butanol possesses many advantages over conventional gasoline, diesel fuel, and other biofuels such as methanol and ethanol due to its superior fuel properties. It has been identified as a potential second-generation biofuel, offering a better alternative for gasoline or diesel fuel considering combustion characteristics, engine performance, and exhaust emissions. Various methods, including metabolic engineering of Clostridia and advanced fermentation techniques, have been explored to increase fermentative butanol production, highlighting the role of butanol in overcoming the drawbacks of low-carbon alcohols or biodiesel. Studies have focused on its application as a biofuel through fundamental combustion experiments, its use as a substitute for gasoline in spark ignition engines, and as a substitute for diesel fuel in compression ignition engines (Chao Jin, M. Yao, Haifeng Liu, C. Lee, J. Ji, 2011).

Flavour Production in Foods

Butan-2-ol derivatives, specifically branched chain aldehydes such as 2-methyl propanal and 2- and 3-methyl butanal, play a critical role in the flavor profile of many food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids have been extensively reviewed, with an emphasis on the metabolic conversions, microbial, and food composition influencing the formation of these flavor compounds. This highlights the importance of controlling the formation of desired levels of these aldehydes in food production (B. Smit, W. Engels, G. Smit, 2009).

Gut Health and Animal Production

Butan-2-ol derivatives, particularly butyrate and its derivatives, have been extensively researched for their implications in gut health and animal production. Butyrate serves as a primary nutrient for colonocytes and a cellular mediator regulating gene expression, cell differentiation, gut tissue development, immune modulation, oxidative stress reduction, and diarrhea control. Research has shown that butyrate and its derivatives generally demonstrate positive effects on animal production, including enhancement of gut development, control of enteric pathogens, reduction of inflammation, and improvement of growth performance. These findings are especially evident in young animals, suggesting the critical role of butyrate in maintaining gut health and enhancing animal production (A. Bedford, J. Gong, 2017).

Biomedical Applications of Chitosan Nanomaterials

Chitosan, a biocompatible and biodegradable polymer, has been modified with butan-2-ol derivatives to produce novel biomaterials with a wide range of applications, including drug delivery systems, blood compatibility, antibacterial fields, and adsorption of metal ions. The chemical modification of chitosan with sulfate, generating sulfated chitin and chitosan, has led to the development of new bifunctional materials that maintain the original properties of chitosan while offering new or improved functionalities. This demonstrates the potential of butan-2-ol derivatives in creating advanced materials for various biomedical applications (R. Jayakumar, N. Nwe, S. Tokura, H. Tamura, 2007).

Safety And Hazards

(~2~H_9_)Butan-2-ol is flammable and may cause serious eye irritation, respiratory irritation, drowsiness, or dizziness . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745843
Record name (~2~H_9_)Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(~2~H_9_)Butan-2-ol

CAS RN

1202864-22-9
Record name (~2~H_9_)Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-22-9
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